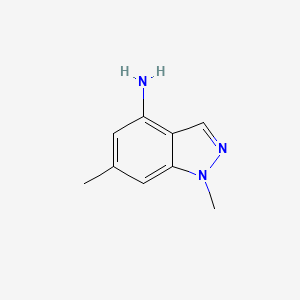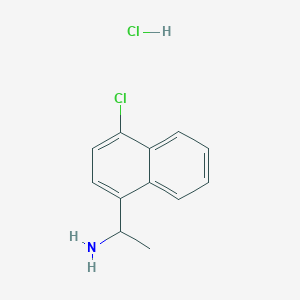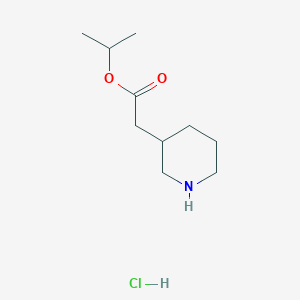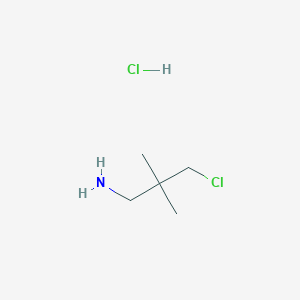![molecular formula C14H11Cl2N5S B1458424 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine CAS No. 1823183-32-9](/img/structure/B1458424.png)
4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a new Schiff base compound of N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide was synthesized and characterized through various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of a compound can be elucidated using techniques like X-ray diffraction. A similar compound, (2E)-3-(2, 6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one, was characterized by FT-IR, UV–visible, 1H NMR, HRMS techniques, and its molecular structure was elucidated using single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For example, Diclofenac has a molecular weight of 296.149 .Applications De Recherche Scientifique
Antiproliferative Activity
Research into compounds structurally related to 4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine has shown significant promise in the field of cancer treatment. A study by Atapour-Mashhad et al. (2017) explored the synthesis and antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives. These compounds were tested for their ability to inhibit the growth of human breast cancer (MCF-7) and mouse fibroblast (L929) cells. Some derivatives exhibited strong antiproliferative activity, indicating potential for development as cancer therapeutics Atapour-Mashhad et al., 2017.
Antimicrobial Properties
Another avenue of research involves the antimicrobial potential of related pyrimidine derivatives. El-Gazzar et al. (2008) synthesized new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine compounds and evaluated their preliminary antimicrobial activity. Their findings suggest that some of these synthesized derivatives possess significant antibacterial and antifungal properties, making them candidates for further exploration as antimicrobial agents El-Gazzar et al., 2008.
Synthesis and Characterization
The chemistry of pyrimidine derivatives is a rich field with many facets, including the synthesis of novel heterocyclic systems. For instance, Schmidt (2002) reported on the synthesis and characterization of stable betainic pyrimidinaminides, demonstrating the diverse chemical reactivity and potential applications of pyrimidine-based compounds in materials science Schmidt, 2002.
Antimalarial Activity
The search for new antimalarial agents has also led to interest in pyrimidine derivatives. Werbel et al. (1973) synthesized 2-(3,4-dichloroanilino)-7-((dialkylamino)alkyl)amino)-5-methyl-s-triazolo[1,5-a]pyrimidines and evaluated their antimalarial effects. This research highlights the potential of pyrimidine compounds in the development of new therapies for malaria Werbel et al., 1973.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2-aminopyrimidin-4-yl)-N-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5S/c1-7-12(10-5-6-18-13(17)20-10)22-14(19-7)21-9-4-2-3-8(15)11(9)16/h2-6H,1H3,(H,19,21)(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALPYELFSKDPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C(=CC=C2)Cl)Cl)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B1458343.png)


![3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B1458346.png)


![1-[(2-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1458351.png)
![N,N-dimethyl-N'-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfuric diamide](/img/structure/B1458352.png)



![6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1458362.png)
![Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1458363.png)